2,6-Dichloro-4-[({[2-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyridine
Overview
Description
2,6-Dichloro-4-[({[2-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyridine is a chemical compound with the empirical formula C6H2Cl2F3N . It is a liquid at 20°C . It is used in the preparation of pharmaceutical agents with antitumor activities .
Molecular Structure Analysis
The molecular weight of this compound is 215.98 . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a refractive index of 1.473 . The boiling point is 56-57 °C/10 mmHg . The density is 1.505 g/mL at 25 °C .Safety and Hazards
Future Directions
The demand for TFMP derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of drugs with antitumor activity .
Biochemical Pathways
It’s known that this compound is used in the synthesis of drugs with antitumor activity , suggesting that it may affect pathways related to cell growth and proliferation.
Result of Action
It’s known that this compound is used in the synthesis of drugs with antitumor activity , suggesting that it may have effects on cell growth and proliferation.
Properties
IUPAC Name |
[(E)-(2,6-dichloropyridin-4-yl)methylideneamino] 2-(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2O2/c15-11-5-8(6-12(16)21-11)7-20-23-13(22)9-3-1-2-4-10(9)14(17,18)19/h1-7H/b20-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEXRNSPVKXXCJ-IFRROFPPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=CC2=CC(=NC(=C2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C/C2=CC(=NC(=C2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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